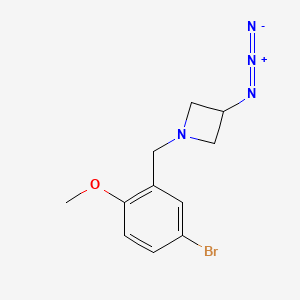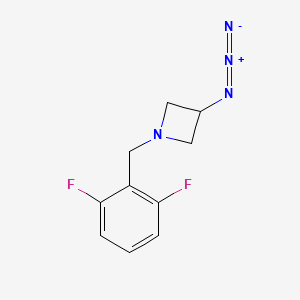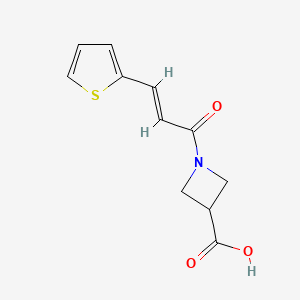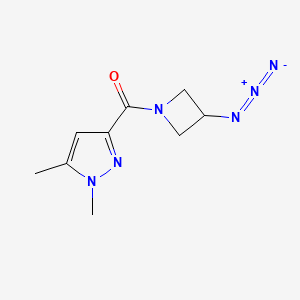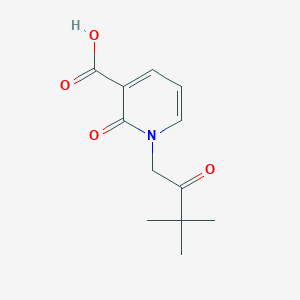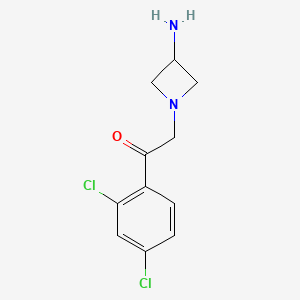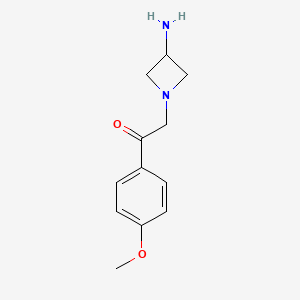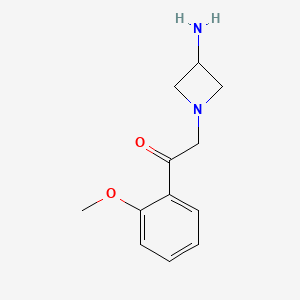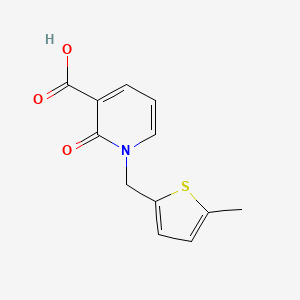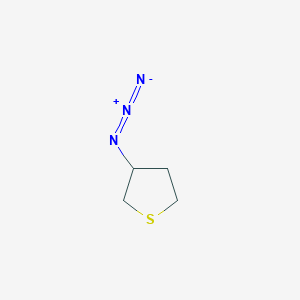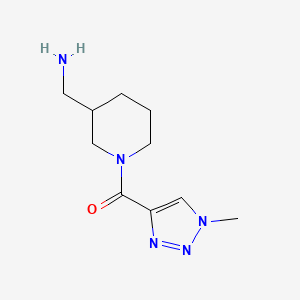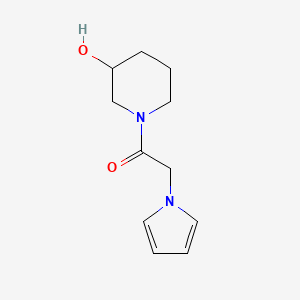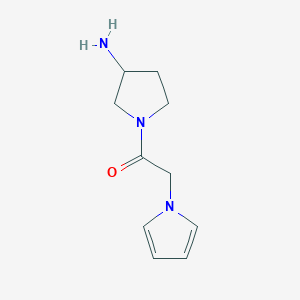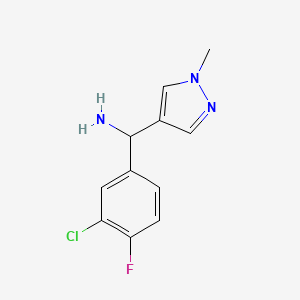
(3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine
概要
説明
(3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and a methyl group on the pyrazole ring
作用機序
Target of Action
The primary target of (3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine is the extracellular signal-regulated kinases ERK1/2 . These kinases represent an essential node within the RAS/RAF/MEK/ERK signaling cascade, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .
Mode of Action
This compound interacts with ERK1/2 kinases, inhibiting their activity . This inhibition disrupts the RAS/RAF/MEK/ERK signaling cascade, which can lead to a decrease in cell proliferation and survival, particularly in cells with oncogenic mutations in the pathway .
Biochemical Pathways
The compound primarily affects the RAS/RAF/MEK/ERK signaling pathway . This pathway is crucial for cell proliferation and survival, and its disruption can lead to apoptosis, or programmed cell death .
Pharmacokinetics
It is known that the compound is orally bioavailable . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are currently unknown.
Result of Action
The inhibition of ERK1/2 kinases by this compound disrupts the RAS/RAF/MEK/ERK signaling pathway . This disruption can lead to decreased cell proliferation and survival, and increased apoptosis . These effects can be particularly pronounced in cells with oncogenic mutations in the pathway .
生化学分析
Biochemical Properties
(3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, it has been identified as an inhibitor of tyrosinase, an enzyme involved in melanin production . The interaction between this compound and tyrosinase involves binding to the enzyme’s active site, thereby preventing the oxidation of L-tyrosine and L-DOPA to dopaquinone .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, this compound can induce apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as tyrosinase and ERK, inhibiting their activity . This inhibition leads to a cascade of downstream effects, including changes in gene expression and cellular metabolism. Additionally, the compound may interact with other proteins and receptors, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over extended periods, leading to a reduction in its inhibitory activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting key enzymes such as tyrosinase and ERK . These interactions can lead to alterations in the production and utilization of metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its inhibitory effects on target enzymes and pathways, contributing to its overall biochemical efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution reactions: The chloro and fluoro substituents are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Coupling reaction: The pyrazole ring is then coupled with the substituted phenyl ring using a suitable coupling agent such as a Grignard reagent or a lithium halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
類似化合物との比較
Similar Compounds
(3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-5-yl)methanamine: Similar structure with a different position of the substituent on the pyrazole ring.
(3-chloro-4-fluorophenyl)(1-ethyl-1H-pyrazol-4-yl)methanamine: Similar structure with an ethyl group instead of a methyl group on the pyrazole ring.
Uniqueness
(3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific combination of substituents and the position of these substituents on the phenyl and pyrazole rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
(3-chloro-4-fluorophenyl)-(1-methylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c1-16-6-8(5-15-16)11(14)7-2-3-10(13)9(12)4-7/h2-6,11H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAPKTKNAAUWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2=CC(=C(C=C2)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


